molecular formula C13H11Cl2N5 B14705751 8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride CAS No. 21271-79-4

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride

Cat. No.: B14705751
CAS No.: 21271-79-4
M. Wt: 308.16 g/mol
InChI Key: IPGLKDXSFRIWPJ-UHFFFAOYSA-N
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Description

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a pyrido[2,3-b]pyrazine core substituted with a 4-chlorophenyl group and two amino groups at positions 6 and 8. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with a suitable pyridine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

21271-79-4

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride

InChI

InChI=1S/C13H10ClN5.ClH/c14-8-1-3-9(4-2-8)18-10-7-11(15)19-13-12(10)16-5-6-17-13;/h1-7H,(H3,15,17,18,19);1H

InChI Key

IPGLKDXSFRIWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC3=NC=CN=C23)N)Cl.Cl

Origin of Product

United States

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